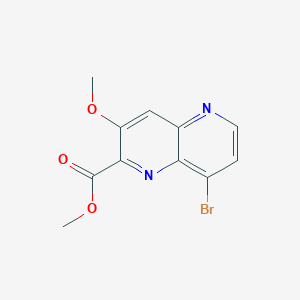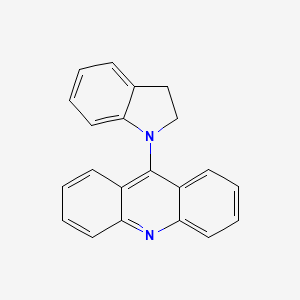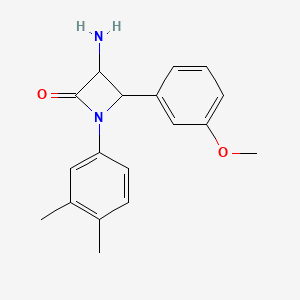![molecular formula C10H11BrClN3 B11834138 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine, chlorine, and isobutyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of steps involving halogenation and alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biology: The compound is used in studying cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: It can be utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and survival . The compound’s structure allows it to fit into the active site of the kinase, blocking the binding of endogenous ligands and ATP .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
- 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Comparison: Compared to these similar compounds, 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms along with an isobutyl group. This combination of substituents can enhance its biological activity and specificity towards certain molecular targets. Additionally, the isobutyl group can influence the compound’s solubility and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H11BrClN3 |
|---|---|
Poids moléculaire |
288.57 g/mol |
Nom IUPAC |
5-bromo-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11BrClN3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
Clé InChI |
DEYZKHQMPACILC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=NC(=C(C=C2C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)


![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)

![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)

